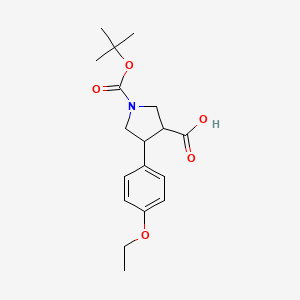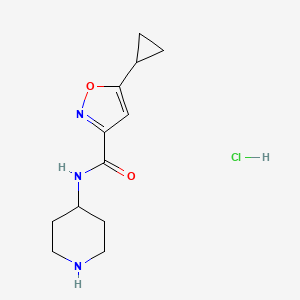
1-(Tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid (1-TBC-4-EPP) is an organic compound belonging to the class of compounds known as carboxylic acids. It is a structural analog of the amino acid lysine and is used in organic synthesis as a protecting group for lysine residues. In addition, 1-TBC-4-EPP has been used in a variety of scientific research applications, such as in the study of protein folding and stability, enzyme kinetics, and drug development.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Crystal Structure Analysis : The study of the title compound reveals its crystal structure, showcasing the pyrrolidine ring's envelope conformation and its intermolecular hydrogen bonding patterns, contributing to the understanding of molecular arrangements and interactions (Jing Yuan et al., 2010).
- Chemical Synthesis : Research on solvent-dependent reactions provides insights into the synthesis of pyrrolidine derivatives, highlighting divergent synthesis methods based on solvent choice and temperature, thereby advancing synthetic chemistry techniques (E. Rossi et al., 2007).
Reaction Mechanisms and Derivatives
- Dimerization Reactions : Studies on tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids reveal dimerization reactions in base presence, forming pyrrolidine analogs. This research provides valuable information on reaction pathways and potential applications in peptide synthesis (J. Leban & K. Colson, 1996).
Advanced Materials and Chemical Properties
- Palladium-Catalyzed Coupling : Research into the palladium-catalyzed coupling of arylboronic acids with pyridine derivatives showcases the application of the compound in the development of new materials and pharmaceuticals, indicating its versatility in organic synthesis (D. Wustrow & L. Wise, 1991).
- Synthesis of Derivatives : The facile synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates research provides insights into the chemical properties and potential applications of pyrrolidine derivatives in creating new chemical entities (M. Shimizu et al., 2010).
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-23-13-8-6-12(7-9-13)14-10-19(11-15(14)16(20)21)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUAVCFGSBYGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-Bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477891.png)


![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)

![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B1477903.png)
